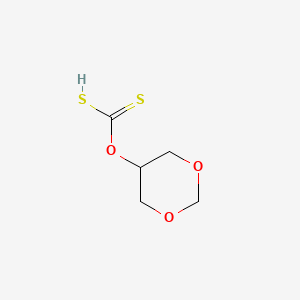
O-1,3-Dioxan-5-yl hydrogen carbonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-1,3-Dioxan-5-yl hydrogen carbonodithioate is a chemical compound with the molecular formula C5H8O3S2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-1,3-Dioxan-5-yl hydrogen carbonodithioate typically involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst . This method allows for the in situ generation of 1,3-dioxan-5-one derivatives, which can then be further reacted with aromatic aldehydes and pyrrolidine to obtain high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
O-1,3-Dioxan-5-yl hydrogen carbonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
O-1,3-Dioxan-5-yl hydrogen carbonodithioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-1,3-Dioxan-5-yl hydrogen carbonodithioate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
766466-38-0 |
|---|---|
Molecular Formula |
C5H8O3S2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
1,3-dioxan-5-yloxymethanedithioic acid |
InChI |
InChI=1S/C5H8O3S2/c9-5(10)8-4-1-6-3-7-2-4/h4H,1-3H2,(H,9,10) |
InChI Key |
VFRWNVHXVPUFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)OC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



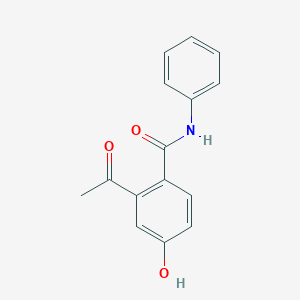
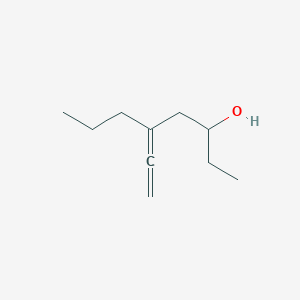
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
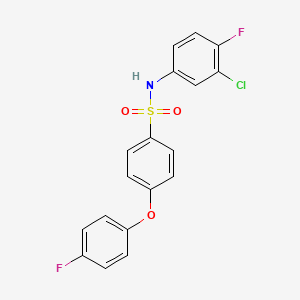

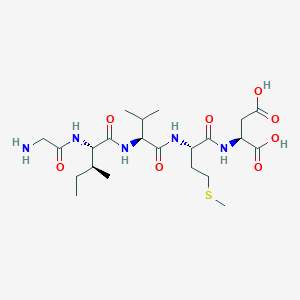
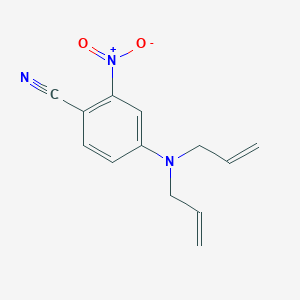
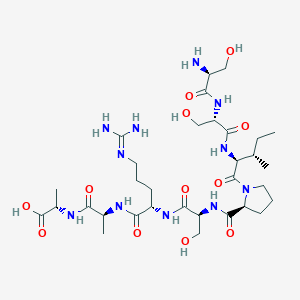


![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
